molecular formula C17H23F3N2O2 B12436214 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine CAS No. 887591-09-5

1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine

Cat. No.: B12436214
CAS No.: 887591-09-5
M. Wt: 344.37 g/mol
InChI Key: BHAXYTZMGMYPML-UHFFFAOYSA-N
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Description

1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine is a heterocyclic organic compound with the molecular formula C17H23F3N2O2 and a molecular weight of 344.37 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring through an amino-methyl linkage. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the nitrogen atom in the pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The Boc group provides stability and protects the nitrogen atom, ensuring the compound’s integrity during biological interactions .

Comparison with Similar Compounds

1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

887591-09-5

Molecular Formula

C17H23F3N2O2

Molecular Weight

344.37 g/mol

IUPAC Name

tert-butyl 3-[[3-(trifluoromethyl)anilino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-8-7-12(11-22)10-21-14-6-4-5-13(9-14)17(18,19)20/h4-6,9,12,21H,7-8,10-11H2,1-3H3

InChI Key

BHAXYTZMGMYPML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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